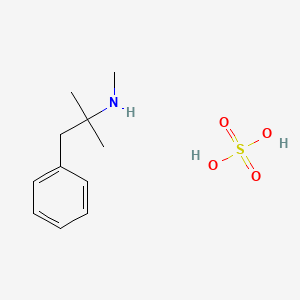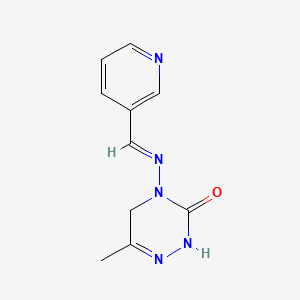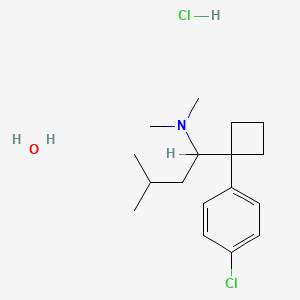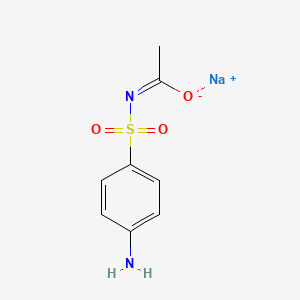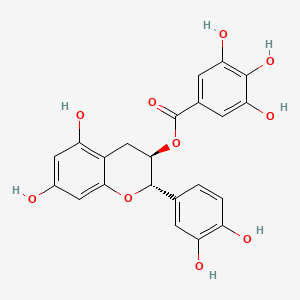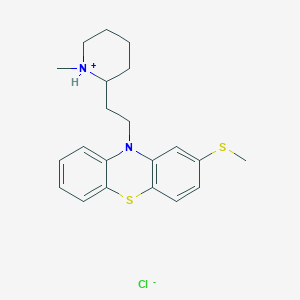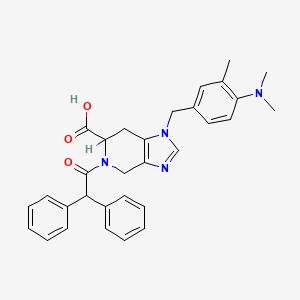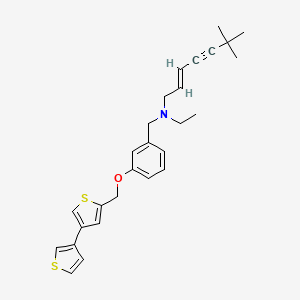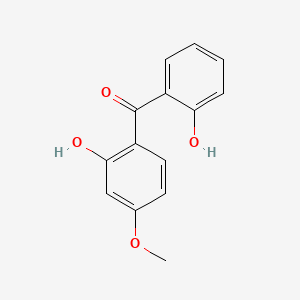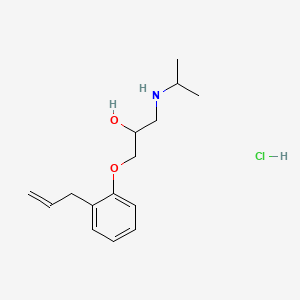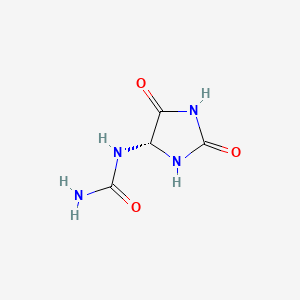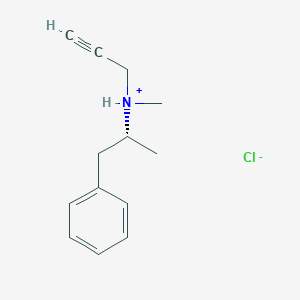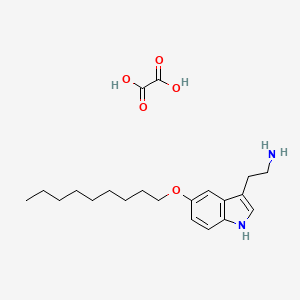
5-Nonyloxytryptamine oxalate
Overview
Description
Nonyloxytryptamine (oxalate) is a chemical compound known for its potent agonist activity on serotonin receptors, specifically the 5-HT1Dβ receptor . It is a derivative of tryptamine, a naturally occurring monoamine alkaloid. This compound is often used in scientific research due to its selective binding properties and its ability to modulate serotonin pathways .
Mechanism of Action
Target of Action
5-Nonyloxytryptamine Oxalate is a tryptamine derivative that acts as a selective agonist at the 5-HT 1B receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission in the brain .
Mode of Action
The compound interacts with its target, the 5-HT 1B receptor, by binding to it with high affinity . This binding triggers a series of biochemical reactions that result in the activation of the receptor . The activation of the 5-HT 1B receptor by this compound leads to an increase in the potency and selectivity for 5-HT 1B .
Biochemical Pathways
The activation of the 5-HT 1B receptor by this compound affects several biochemical pathways. It mimics polysialic acid activity, stimulating neuritogenesis, myelination, and Schwann cell migration in vitro . These processes are crucial for the development and function of the nervous system .
Pharmacokinetics
This solubility suggests that it may have good bioavailability, as DMSO is often used to enhance the absorption of drugs .
Result of Action
The activation of the 5-HT 1B receptor by this compound has several molecular and cellular effects. It enhances neurite outgrowth of cultured primary neurons, protects neurons from oxidative stress, enhances Schwann cell proliferation, reduces migration of astrocytes, and enhances myelination in vitro . These effects contribute to the overall neuroprotective activity of the compound .
Biochemical Analysis
Biochemical Properties
5-Nonyloxytryptamine oxalate interacts with the 5-HT1B receptor, a subtype of the serotonin receptor . It has a high binding affinity for this receptor, with a Ki value of 1 nM . This interaction is selective, with a selectivity over the related 5-HT1A receptor of more than 300-fold .
Cellular Effects
This compound has various effects on cells. It enhances neurite outgrowth of cultured primary neurons, protects neurons from oxidative stress, enhances Schwann cell proliferation, reduces migration of astrocytes, and enhances myelination in vitro . It also has antiproliferative and cytotoxic effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the 5-HT1B receptor . This binding triggers a series of intracellular events that lead to the observed cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonyloxytryptamine (oxalate) typically involves the alkylation of tryptamine with nonyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of nonyloxytryptamine (oxalate) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to confirm its purity .
Chemical Reactions Analysis
Types of Reactions
Nonyloxytryptamine (oxalate) undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of nonyloxytryptamine (oxalate) can yield corresponding ketones or carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Nonyloxytryptamine (oxalate) has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of serotonin receptor agonists and their binding affinities.
Biology: The compound is employed in research on neuronal signaling and neurotransmitter pathways.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Sumatriptan: Another serotonin receptor agonist used in the treatment of migraines.
Rizatriptan: Similar to sumatriptan, it is used for migraine relief.
Zolmitriptan: A selective serotonin receptor agonist with similar therapeutic applications.
Uniqueness
Nonyloxytryptamine (oxalate) is unique due to its high selectivity for the 5-HT1Dβ receptor and its potent agonist activity . Unlike other similar compounds, it has a distinct nonyl group that enhances its binding affinity and efficacy . This makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2-(5-nonoxy-1H-indol-3-yl)ethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O.C2H2O4/c1-2-3-4-5-6-7-8-13-22-17-9-10-19-18(14-17)16(11-12-20)15-21-19;3-1(4)2(5)6/h9-10,14-15,21H,2-8,11-13,20H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORSCLBFSAAOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC2=C(C=C1)NC=C2CCN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042585 | |
| Record name | 5-Nonyloxytryptamine oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157798-13-5 | |
| Record name | 1H-Indole-3-ethanamine, 5-(nonyloxy)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157798-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nonyloxytryptamine oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride](/img/structure/B1663591.png)

